1-Dodecylpyridin-1-ium chloride hydrate

Catalog No.
S1902265
CAS No.
207234-02-4
M.F
C17H32ClNO
M. Wt
301.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dodecylpyridin-1-ium chloride hydrate

CAS Number

207234-02-4

Product Name

1-Dodecylpyridin-1-ium chloride hydrate

IUPAC Name

1-dodecylpyridin-1-ium;chloride;hydrate

Molecular Formula

C17H32ClNO

Molecular Weight

301.9 g/mol

InChI

InChI=1S/C17H30N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H;1H2/q+1;;/p-1

InChI Key

BDGGUWSWAKGEGH-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-]

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-]

The exact mass of the compound 1-Dodecylpyridin-1-ium chloride hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Dodecylpyridin-1-ium chloride hydrate (CAS 207234-02-4) is a specialized cationic surfactant and pyridinium salt widely utilized in corrosion inhibition, phase-transfer catalysis, and advanced formulation science. Unlike highly hygroscopic anhydrous quaternary ammonium compounds, the hydrate form provides a stable, free-flowing crystalline matrix (melting point 66–70 °C) that ensures batch-to-batch reproducibility during precision weighing and industrial scale-up . Featuring a C12 alkyl chain and a pi-electron-rich pyridinium headgroup, this compound delivers distinct interfacial adsorption geometries and micellization kinetics that separate it from standard aliphatic quaternary ammonium chlorides [1].

Substituting 1-dodecylpyridin-1-ium chloride hydrate with common aliphatic quaternary ammonium compounds (like benzalkonium chloride) or longer-chain analogs (like cetylpyridinium chloride, CPC) fundamentally alters formulation thermodynamics. The pyridinium headgroup enables unique π-π interactions with metal surfaces and aromatic reactants, driving specific aggregate transitions (from hemispherical to cylindrical) that aliphatic alternatives cannot replicate [1]. Furthermore, replacing the C12 chain with a C16 chain (CPC) drastically drops the critical micelle concentration (CMC) and increases environmental biotoxicity, which can cause premature phase separation in high-concentration monomeric applications and disrupt downstream biological wastewater treatment processes [2].

Critical Micelle Concentration (CMC) and Monomer Availability

The C12 alkyl chain of 1-dodecylpyridin-1-ium chloride results in a significantly higher CMC compared to its C16 analog, cetylpyridinium chloride (CPC). Experimental data demonstrates that the CMC of the dodecyl variant is approximately 17.8 mM, whereas CPC micellizes at just 0.9 mM[1]. This ~20-fold difference allows formulators to maintain a much higher concentration of active monomeric surfactant in solution without triggering micellization.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data17.8 mM
Comparator Or Baseline0.9 mM (Cetylpyridinium chloride, CPC)
Quantified Difference~20-fold higher CMC for the C12 variant
ConditionsAqueous solution at standard temperature

Enables the use of higher active surfactant concentrations in monomer-dependent processes, such as phase-transfer catalysis, without premature aggregation.

Corrosion Inhibition Efficiency via Interfacial Aggregation

1-Dodecylpyridin-1-ium chloride exhibits highly concentration-responsive corrosion inhibition on carbon steel. In situ atomic force microscopy (AFM) and electrochemical testing reveal that at 1 CMC, the compound forms hemispherical aggregates providing ~70% inhibition efficiency [1]. When the concentration is increased to 9 CMC, the aggregates transition to a dense cylindrical structure, driving the inhibition efficiency to ~90% [1].

Evidence DimensionCorrosion Inhibition Efficiency
Target Compound Data90% efficiency at 9 CMC
Comparator Or BaselineUninhibited carbon steel baseline
Quantified Difference90% reduction in corrosion rate via cylindrical aggregate formation
ConditionsCO2-saturated 1 wt% NaCl brine at 30°C

Provides a quantifiable, mechanism-driven justification for selecting this compound in harsh oilfield and industrial pipeline anti-corrosion formulations.

Reduced Biotoxicity for Wastewater Compatibility

For industrial applications requiring biological wastewater treatment compatibility, the C12 chain offers a distinct advantage over the C16 chain. Toxicity studies against phosphate-accumulating bacteria (Acinetobacter junii) show the EC50 for growth inhibition is 1.4 × 10^-6 mol/L for 1-dodecylpyridin-1-ium chloride, compared to a highly toxic 4.9 × 10^-7 mol/L for cetylpyridinium chloride [1].

Evidence DimensionEC50 for bacterial growth inhibition
Target Compound Data1.4 × 10^-6 mol/L
Comparator Or Baseline4.9 × 10^-7 mol/L (Cetylpyridinium chloride, CPC)
Quantified Difference~2.8-fold lower biotoxicity for the C12 variant
ConditionsPure culture of Acinetobacter junii (phosphate-accumulating bacterium)

Reduces the risk of disrupting biological phosphate removal in downstream wastewater treatment, making it a safer choice for high-volume industrial cleaners.

Synergistic Vesicle Formation for Encapsulation

When paired with anionic surfactants like sodium N-lauroylsarcosinate (SLS), 1-dodecylpyridin-1-ium chloride demonstrates profound synergism, spontaneously forming thermodynamically stable unilamellar vesicles [1]. Unlike single-surfactant systems that fail to form such structures, this mixed system remains stable for over 3 months and withstands extreme environments down to pH 2.0 at biological temperatures (37°C)[1].

Evidence DimensionVesicle Stability and Formation
Target Compound DataStable unilamellar vesicles (>3 months)
Comparator Or BaselineSingle surfactant systems (no vesicle formation)
Quantified DifferenceSpontaneous formation of highly stable, pH-responsive vesicles
ConditionsAqueous mixtures with SLS at pH 2.0 to biological pH

Offers procurement teams a reliable cationic structural building block for developing pH-responsive, long shelf-life encapsulation systems.

Oil and Gas Pipeline Corrosion Inhibition

Where this compound is the right choice: Formulating protective treatments for carbon steel infrastructure in CO2-saturated brine environments. The ability of 1-dodecylpyridin-1-ium chloride to form dense cylindrical aggregates at higher concentrations ensures up to 90% inhibition efficiency, outperforming standard aliphatic QACs in harsh oilfield conditions[1].

High-Concentration Monomeric Formulations

Where this compound is the right choice: Phase-transfer catalysis and specialized chemical synthesis where high concentrations of active monomeric surfactant are required. Its ~17.8 mM CMC allows formulators to use 20 times more active material before unwanted micellization occurs, compared to using cetylpyridinium chloride [2].

Wastewater-Sensitive Industrial Cleaning Agents

Where this compound is the right choice: Large-scale industrial cleaning and surface treatment operations that discharge into biological wastewater systems. Its significantly lower biotoxicity compared to C16 analogs ensures that phosphate-accumulating bacteria are not inhibited, maintaining environmental compliance [3].

pH-Responsive Delivery Vehicles

Where this compound is the right choice: The development of advanced cosmetic or pharmaceutical encapsulation systems. Its synergistic interaction with anionic surfactants allows for the spontaneous formation of unilamellar vesicles that remain stable for months, even at highly acidic pH levels [4].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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